molecular formula C13H13BrF2N2O3 B4395276 N'-(2-bromo-4,6-difluorophenyl)-N-(oxolan-2-ylmethyl)oxamide

N'-(2-bromo-4,6-difluorophenyl)-N-(oxolan-2-ylmethyl)oxamide

Cat. No.: B4395276
M. Wt: 363.15 g/mol
InChI Key: SHHQHYOQKMXVIB-UHFFFAOYSA-N
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Description

N’-(2-bromo-4,6-difluorophenyl)-N-(oxolan-2-ylmethyl)oxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a bromo-difluorophenyl group and an oxolan-2-ylmethyl group attached to an oxamide core

Properties

IUPAC Name

N'-(2-bromo-4,6-difluorophenyl)-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrF2N2O3/c14-9-4-7(15)5-10(16)11(9)18-13(20)12(19)17-6-8-2-1-3-21-8/h4-5,8H,1-3,6H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHQHYOQKMXVIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)NC2=C(C=C(C=C2Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-bromo-4,6-difluorophenyl)-N-(oxolan-2-ylmethyl)oxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Bromination: The starting material, 4,6-difluoroaniline, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 2-bromo-4,6-difluoroaniline.

    Formation of Oxamide: The brominated product is then reacted with oxalyl chloride to form the corresponding oxamide intermediate.

    Introduction of Oxolan-2-ylmethyl Group: The oxamide intermediate is further reacted with oxolan-2-ylmethylamine under appropriate conditions to yield the final product, N’-(2-bromo-4,6-difluorophenyl)-N-(oxolan-2-ylmethyl)oxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(2-bromo-4,6-difluorophenyl)-N-(oxolan-2-ylmethyl)oxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The oxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, or primary amines. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products include substituted derivatives with different functional groups replacing the bromo group.

    Oxidation and Reduction: Products include oxidized or reduced forms of the compound, depending on the specific reaction.

    Hydrolysis: Products include the corresponding amine and carboxylic acid derivatives.

Scientific Research Applications

N’-(2-bromo-4,6-difluorophenyl)-N-(oxolan-2-ylmethyl)oxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(2-bromo-4,6-difluorophenyl)-N-(oxolan-2-ylmethyl)oxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-chloro-4,6-difluorophenyl)-N-(oxolan-2-ylmethyl)oxamide
  • N’-(2-iodo-4,6-difluorophenyl)-N-(oxolan-2-ylmethyl)oxamide
  • N’-(2-bromo-4,6-difluorophenyl)-N-(tetrahydrofuran-2-ylmethyl)oxamide

Uniqueness

N’-(2-bromo-4,6-difluorophenyl)-N-(oxolan-2-ylmethyl)oxamide is unique due to the presence of both the bromo-difluorophenyl group and the oxolan-2-ylmethyl group. This combination of structural features imparts specific chemical and biological properties that distinguish it from similar compounds. For example, the bromo group can participate in unique substitution reactions, while the oxolan-2-ylmethyl group can influence the compound’s solubility and reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2-bromo-4,6-difluorophenyl)-N-(oxolan-2-ylmethyl)oxamide
Reactant of Route 2
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N'-(2-bromo-4,6-difluorophenyl)-N-(oxolan-2-ylmethyl)oxamide

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